9-Chloro-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
9-Chloro-pyrido[1,2-a]pyrimidin-4-one is a chemical compound with the molecular formula C8H5ClN2O . It has a molecular weight of 180.59 and is a brown solid . It is stored at temperatures between 0-5°C .
Synthesis Analysis
The synthesis of multi-substituted pyrido[1,2-a]pyrimidin-4-ones, including 9-Chloro-pyrido[1,2-a]pyrimidin-4-one, can be achieved via a one-pot tandem CuI-catalyzed C–N bond formation/intramolecular amidation reaction . This protocol is operationally simple, has a broad substrate scope, good functional group tolerance, and can be executed on a gram scale .Molecular Structure Analysis
The molecular structure of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one is represented by the InChI code: 1S/C8H5ClN2O/c9-6-2-1-5-11-7(12)3-4-10-8(6)11/h1-5H . The key to this InChI code is OUKLJVNKIIWBEJ-UHFFFAOYSA-N .Chemical Reactions Analysis
A metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) . This operationally simple reaction proceeds under mild reaction conditions .Physical And Chemical Properties Analysis
9-Chloro-pyrido[1,2-a]pyrimidin-4-one is a brown solid . and is stored at temperatures between 0-5°C . The compound has a molecular weight of 180.59 .Scientific Research Applications
Synthesis and Gastroprotective Activity
9-Chloro-pyrido[1,2-a]pyrimidin-4-one derivatives have been investigated for their gastroprotective effects. The synthesis of these compounds showed that certain derivatives, particularly unsaturated 4-oxo-4h-pyrido[1,2-a]pyrimidine-3-carboxamide types, exhibited significant protective effects against gastric damage induced by acidified ethanol in rat models. This suggests potential applications of these compounds as prophylactic agents against gastric damage caused by non-steroidal anti-inflammatory agents (Hermecz et al., 1992).
Anti-inflammatory and Ulcerogenicity Studies
Further research into pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, which share a similar structural motif to 9-Chloro-pyrido[1,2-a]pyrimidin-4-one, revealed their anti-inflammatory properties. These compounds were evaluated using the carrageenan-induced paw edema test in rats and showed good anti-inflammatory activity with minimal ulcerogenic effects, indicating their potential as safer anti-inflammatory agents (El-Tombary, 2013).
Hybrid Catalysts in Synthesis
The role of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, including structures akin to 9-Chloro-pyrido[1,2-a]pyrimidin-4-one, has been emphasized in recent studies. These catalysts facilitate the development of compounds with potential medicinal and pharmaceutical applications, highlighting the versatility and applicability of the pyranopyrimidine core in drug development (Parmar et al., 2023).
Diuretic Properties
Research on 5H-[1,3]thiazolo[3,2-a]pyrido[3,2-e]pyrimidines, which share structural similarities with 9-Chloro-pyrido[1,2-a]pyrimidin-4-one, has uncovered their diuretic, natriuretic, and kaliuretic activities. These findings indicate the potential of pyrimidine derivatives in developing new diuretic agents (Monge et al., 1990).
Central Nervous System Applications
Derivatives of pyrido[2,3-d]-pyrimidin-4(3H)-one have been synthesized and evaluated for their central properties, including anxiolytic and analgesic effects in animal models. This research suggests the potential use of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one derivatives in treating conditions related to the central nervous system (Kowalska et al., 1994).
Future Directions
properties
IUPAC Name |
9-chloropyrido[1,2-a]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-2-1-5-11-7(12)3-4-10-8(6)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKLJVNKIIWBEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=O)C=CN=C2C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301274522 | |
Record name | 9-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301274522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-chloro-4H-pyrido[1,2-a]pyrimidin-4-one | |
CAS RN |
1198413-03-4 | |
Record name | 9-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1198413-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301274522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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